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  • Product: 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile
  • CAS: 1531092-09-7

Core Science & Biosynthesis

Foundational

mechanism of action for 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile derivatives

An In-depth Technical Guide to the Putative Mechanism of Action for 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile Derivatives Preamble: Elucidating the Therapeutic Potential of a Novel Isothiazole Scaffold The iso...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action for 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile Derivatives

Preamble: Elucidating the Therapeutic Potential of a Novel Isothiazole Scaffold

The isothiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active agents.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide focuses on a specific, yet underexplored, class of these compounds: 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile derivatives. While direct experimental data for this particular substitution pattern remains scarce in publicly accessible literature, a comprehensive analysis of structurally related analogues allows for the formulation of a scientifically robust, testable hypothesis regarding their mechanism of action.

This document, therefore, serves as both a summary of existing knowledge and a forward-looking proposal for the systematic investigation of this promising chemical series. We will posit a primary mechanism of action, grounded in the established activities of the 5-amino-isothiazole-4-carbonitrile core, and delineate a comprehensive, multi-phase experimental workflow designed to validate this hypothesis.

Section 1: The 5-Amino-isothiazole-4-carbonitrile Core: A Privileged Scaffold for Antiviral Drug Discovery

The 1,2-thiazole (isothiazole) nucleus, particularly when functionalized with an amino group at the 5-position and a carbonitrile at the 4-position, has emerged as a recurring motif in compounds with significant biological activity. Historical patents dating back to 1959 alluded to the therapeutic potential of 5-amino-3-methyl-isothiazole derivatives as antibacterial agents.[3] More recent investigations have solidified the importance of the isothiazole-4-carbonitrile moiety, especially in the context of antiviral research.

Studies have demonstrated that derivatives of isothiazole-4-carbonitrile exhibit a broad spectrum of activity against picornaviruses, a family of RNA viruses that includes human rhinoviruses (the common cold) and poliovirus.[2][4] The carbonitrile group, a potent electron-withdrawing moiety, is often a key pharmacophoric feature, suggesting its involvement in critical interactions with the biological target.[1]

Given this precedent, we hypothesize that the primary is the inhibition of a key viral protein essential for replication .

Proposed Mechanism: Targeting Viral Replication

We propose that these derivatives function as direct-acting antiviral agents, interfering with a specific stage of the viral life cycle. The lipophilic nature of the propylamino group at the 5-position and the methyl group at the 3-position may enhance cell permeability and facilitate interactions with hydrophobic pockets within the target protein. The 4-carbonitrile group could act as a hydrogen bond acceptor or participate in other crucial binding interactions within the active site of a viral enzyme, such as a protease or an RNA-dependent RNA polymerase (RdRp).

Viral_Lifecycle_Intervention cluster_host_cell Host Cell cluster_intervention Hypothesized Point of Inhibition Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Protein Translation Uncoating->Translation Replication 4. Genome Replication (RdRp) Translation->Replication Assembly 5. Viral Assembly Replication->Assembly Release 6. Release Assembly->Release Inhibitor 3-Methyl-5-(propylamino)- 1,2-thiazole-4-carbonitrile Derivative Target Viral Protease or RNA Polymerase (RdRp) Inhibitor->Target Inhibition

Caption: Proposed intervention point in the viral life cycle.

Section 2: A Phased Experimental Approach to Mechanistic Validation

To move from a well-founded hypothesis to a confirmed mechanism of action, a structured, multi-phase experimental plan is essential. The following workflow is designed as a self-validating system, where the results of each phase inform the direction of the next.

Phase 1: Foundational In Vitro Efficacy and Cytotoxicity Profiling

The initial step is to ascertain the antiviral activity of the lead compound(s) and establish a therapeutic window.

Experimental Protocol: Viral Plaque Reduction Assay

  • Cell Seeding: Seed confluent monolayers of a susceptible cell line (e.g., HeLa cells for rhinovirus) in 6-well plates and incubate until a monolayer is formed.

  • Compound Preparation: Prepare a 2-fold serial dilution of the 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile derivative in infection medium.

  • Infection: Remove the growth medium from the cells and infect with a known titer of virus (e.g., Human Rhinovirus 14) for 1 hour to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the various concentrations of the test compound or a vehicle control.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33°C for rhinovirus) for 48-72 hours, until viral plaques are visible.

  • Visualization and Quantification: Fix the cells with a solution of 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Concurrently, a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) must be performed on uninfected cells to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/IC50, will provide an initial measure of the compound's therapeutic potential.

Hypothetical Data Summary

CompoundVirus TargetIC50 (µM)CC50 (µM)Selectivity Index (SI)
Lead Derivative Human Rhinovirus 140.5>100>200
Positive Control Human Rhinovirus 140.1>50>500

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cytotoxicity [label="Cytotoxicity Assay (e.g., MTT)\non uninfected cells"];
antiviral [label="Antiviral Screening\n(e.g., Plaque Reduction Assay)"];
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start -> cytotoxicity;
start -> antiviral;
cytotoxicity -> data_analysis;
antiviral -> data_analysis;
data_analysis -> si_calc;
si_calc -> decision;
decision -> proceed [label="Yes"];
decision -> stop [label="No"];

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Caption: Workflow for Phase 1 antiviral screening.

Phase 2: Target Deconvolution and Validation

With confirmed antiviral activity, the next critical step is to identify the specific molecular target.

Experimental Protocol: Generic Viral Protease FRET Assay

  • Reagent Preparation: Obtain or express a purified recombinant viral protease (e.g., HRV 3C protease) and a corresponding fluorogenic substrate (a peptide sequence recognized by the protease, flanked by a FRET pair).

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

  • Assay Reaction: In a 384-well plate, add the viral protease and the test compound. Allow for a short pre-incubation period.

  • Initiation: Initiate the reaction by adding the FRET substrate.

  • Signal Detection: Measure the fluorescence signal over time using a plate reader. Cleavage of the substrate by the protease will separate the FRET pair, resulting in an increase in fluorescence.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value for enzyme inhibition.

This approach can be adapted for other viral enzymes, such as the RNA-dependent RNA polymerase (RdRp), by using appropriate assay formats (e.g., primer extension assays).

Workflow_Phase2 start Start: Compound with Confirmed Antiviral Activity target_hypothesis Hypothesize Potential Targets (Protease, Polymerase, etc.) start->target_hypothesis enzyme_assays Biochemical Assays (e.g., FRET for Protease, Primer Extension for Polymerase) target_hypothesis->enzyme_assays data_analysis Determine Enzymatic IC50 enzyme_assays->data_analysis target_validation Validate Target with Resistant Mutant Generation or Cellular Thermal Shift Assay (CETSA) data_analysis->target_validation proceed Proceed to Phase 3 target_validation->proceed

Caption: Workflow for Phase 2 target identification.

Phase 3: Cellular Mechanism of Action Studies

Biochemical activity must be confirmed in a cellular context to ensure the compound acts on the intended target within an infected cell.

Experimental Protocol: Time-of-Addition Assay

  • Cell Preparation: Seed susceptible cells in multi-well plates and allow them to form a monolayer.

  • Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) of the virus for 1 hour at 4°C to allow binding but not entry (synchronization).

  • Initiation of Infection: Wash the cells and add pre-warmed medium, then shift the temperature to 37°C to initiate the infection synchronously across all wells.

  • Staggered Compound Addition: Add a high concentration (e.g., 10x IC90) of the test compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours). Include control compounds with known mechanisms (e.g., an entry inhibitor, a replication inhibitor).

  • Harvest and Titer: At a late time point (e.g., 12 hours post-infection), harvest the virus from each well and determine the viral titer using a standard plaque assay or TCID50 assay.

  • Data Analysis: Plot the viral titer against the time of compound addition. The time point at which the compound loses its effectiveness indicates the stage of the viral life cycle it inhibits. For example, if the compound inhibits replication, it will remain effective when added up to the point of replication initiation, but not after.

Conclusion

The 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Based on a thorough analysis of related structures, we put forth the primary hypothesis that these derivatives act as direct-acting antiviral agents, likely through the inhibition of a key viral enzyme. The comprehensive, phased experimental plan detailed herein provides a clear and scientifically rigorous pathway to not only validate this mechanism of action but also to fully characterize the therapeutic potential of this exciting class of molecules. The successful execution of this research plan will provide invaluable insights for researchers, scientists, and drug development professionals dedicated to combating viral diseases.

References

  • Ghoneim, A. A., & Morsy, N. M. (2020). Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1- iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica.
  • Panico, A., et al. (2002). Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum. Antiviral Research, 55(3), 487-496. [Link]

  • Chimirri, A., et al. (2001). Isothiazole derivatives as antiviral agents. Antivir Chem Chemother, 12(4), 255-60. [Link]

  • Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation and In Silico Target Exploration of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

A Senior Application Scientist's Perspective for Drug Discovery Professionals Disclaimer: The specific compound, 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, is used throughout this guide as a representative cas...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Drug Discovery Professionals

Disclaimer: The specific compound, 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, is used throughout this guide as a representative case study to illustrate a comprehensive workflow. As of the writing of this document, publicly available crystallographic and molecular docking data for this exact molecule is scarce. Therefore, the experimental data, protocols, and results presented herein are illustrative, based on established methodologies and data from closely related analogues within the thiazole class of compounds. This guide is intended to be a roadmap for researchers undertaking similar characterization efforts for novel chemical entities.

Introduction: The Thiazole Scaffold - A Privileged Motif in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents. Thiazole moieties are integral components of numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib, highlighting their clinical significance.[1][3] The diverse biological activities associated with thiazole derivatives, ranging from antimicrobial and anti-inflammatory to anticancer and antiviral, continue to drive research into novel analogues.[3][4][5][6]

This guide focuses on a novel, representative compound, 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile . We will embark on a detailed exploration of the critical steps required to characterize such a molecule, from determining its precise three-dimensional architecture via single-crystal X-ray crystallography to predicting its potential biological targets through molecular docking. This integrated approach of experimental structural biology and computational chemistry is fundamental to modern, rational drug design.

Part 1: Unveiling the Molecular Blueprint: A Workflow for Single-Crystal X-ray Crystallography

The unambiguous determination of a molecule's three-dimensional structure is paramount. It provides definitive proof of constitution and stereochemistry, and reveals the preferred conformation and intermolecular interactions in the solid state. This information is invaluable for understanding structure-activity relationships (SAR) and for validating computational models.

Experimental Protocol: From Powder to Precision Structure

The following protocol outlines a standard, self-validating workflow for the crystallographic analysis of a novel small molecule like our target compound.

Step 1: Synthesis and Purification

A plausible synthetic route, based on established methods for 1,2-thiazole synthesis, would likely involve the cyclization of a suitable precursor. High purity (>99%) of the compound is critical for successful crystallization. The final product should be purified by column chromatography or recrystallization and its identity confirmed by NMR and mass spectrometry.

Step 2: Single Crystal Growth

The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in each dimension). The choice of solvent and technique is often empirical, but a logical starting point is as follows:

  • Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Slow Evaporation (Method of Choice):

    • Dissolve the compound in a minimal amount of a suitable solvent (or solvent mixture) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined, single crystals.

Step 3: X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Acquisition: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

Step 4: Structure Solution and Refinement

The collected diffraction data are processed to solve and refine the crystal structure using specialized software (e.g., the SHELX suite). This process involves solving the "phase problem" to generate an initial electron density map, from which an atomic model is built and subsequently refined to best fit the experimental data.

Hypothetical Crystallographic Data Presentation

The successful structure determination of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile would yield a set of precise data summarizing the crystal and molecular structure. A representative data table is presented below.

Parameter Hypothetical Value Significance
Chemical FormulaC₈H₁₂N₄SDefines the elemental composition of the molecule.
Formula Weight196.28 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cA common space group for organic molecules, indicating a centrosymmetric packing arrangement.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume (ų)975.4The volume of the unit cell.
Z4The number of molecules in the unit cell.
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110Indicators of the quality of the fit between the model and the experimental data (lower is better).
Goodness-of-fit (GooF) on F²1.05A value close to 1.0 indicates a good refinement.

Analysis of the Hypothetical Structure:

In this hypothetical structure, we would anticipate key intramolecular features such as a planar thiazole ring, consistent with its aromatic character. The propylamino and nitrile groups would likely exhibit specific conformations. Intermolecularly, the presence of the N-H group on the propylamino substituent and the nitrogen atom of the nitrile group would provide opportunities for hydrogen bonding, potentially forming dimers or extended chains in the crystal lattice. These interactions are crucial for understanding the solid-state packing and physical properties of the compound.

Crystallography Workflow Diagram

crystallography_workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High Purity Compound data_collection X-ray Data Collection crystal_growth->data_collection Quality Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Caption: Workflow for single-crystal X-ray crystallography.

Part 2: Predicting Biological Interactions: A Practical Guide to Molecular Docking

With the molecular structure established, the next logical step is to explore its potential biological activity. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is an indispensable tool for hit identification, lead optimization, and formulating hypotheses about a compound's mechanism of action.

Target Selection: A Rationale-Based Approach

Given that many thiazole derivatives exhibit anticancer activity, a relevant and well-characterized target is the enzyme Cyclin-Dependent Kinase 9 (CDK9).[7] CDK9 is a key regulator of transcription, and its inhibition has been shown to selectively induce apoptosis in cancer cells, making it an attractive therapeutic target.[7] For this guide, we will use the crystal structure of human CDK9 (PDB ID: 4BCF) as our receptor.

Molecular Docking Protocol

This protocol outlines the steps for docking our thiazole compound into the ATP-binding site of CDK9 using a standard software package like AutoDock Vina.

Step 1: Protein Preparation

  • Download Structure: Obtain the PDB file for CDK9 (e.g., 4BCF) from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial charges to all atoms (e.g., Gasteiger charges).

  • Save in Required Format: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT).

Step 2: Ligand Preparation

  • Generate 3D Structure: Create a 3D model of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile using a molecular builder.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Torsions: Assign partial charges and define the rotatable bonds.

  • Save in Required Format: Save the prepared ligand structure in the required format (e.g., PDBQT).

Step 3: Docking Simulation

  • Define the Binding Site: Define a "grid box" that encompasses the active site of the protein. For CDK9, this would be the ATP-binding pocket. The dimensions of the box should be large enough to allow the ligand to move and rotate freely.

  • Run Docking: Execute the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the binding site, scoring each "pose" based on a scoring function that estimates the binding affinity.

Step 4: Analysis of Results

  • Examine Binding Energies: The primary output is a list of binding poses ranked by their predicted binding affinity (in kcal/mol). More negative values suggest stronger binding.

  • Visualize Binding Poses: The top-ranked poses should be visually inspected using molecular visualization software (e.g., PyMOL, Chimera). Pay close attention to the intermolecular interactions between the ligand and the protein's amino acid residues. Key interactions to look for include:

    • Hydrogen Bonds: Between the N-H of the propylamino group and backbone carbonyls or side chains of residues like aspartate or glutamate.

    • Hydrophobic Interactions: Between the methyl and propyl groups of the ligand and hydrophobic residues like leucine, valine, and isoleucine in the binding pocket.

    • π-π Stacking: Potentially between the thiazole ring and aromatic residues like phenylalanine or tyrosine.

Hypothetical Molecular Docking Results

A successful docking study would provide quantitative and qualitative insights into the binding of our compound to CDK9.

Metric Hypothetical Result Interpretation
Binding Affinity (kcal/mol) -8.5A strong predicted binding affinity, suggesting the compound may be a potent inhibitor.
Key Interacting Residues Cys106, Asp167, Leu83, Phe103Specific amino acids in the CDK9 active site that form interactions with the ligand.
Primary Interactions Hydrogen Bond: N-H of propylamino group with the backbone carbonyl of Cys106.Hydrophobic Interactions: Propyl group with Leu83 and Phe103.The specific non-covalent forces that stabilize the ligand-protein complex. The hydrogen bond to the "hinge region" (Cys106) is a classic interaction for kinase inhibitors.

This in silico data provides a compelling, testable hypothesis: 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is a potential inhibitor of CDK9. This hypothesis can then be validated through in vitro enzymatic assays.

Molecular Docking Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (e.g., PDB: 4BCF) grid_def Define Binding Site (Grid Box) protein_prep->grid_def ligand_prep Ligand Preparation (Target Compound) ligand_prep->grid_def docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_def->docking_run results_analysis Analyze Binding Energy & Poses docking_run->results_analysis hypothesis Generate Biological Hypothesis results_analysis->hypothesis

Caption: A typical workflow for molecular docking studies.

Conclusion: The Synergy of Structure and Simulation

This guide has outlined a comprehensive, dual-pronged approach to the characterization of a novel thiazole derivative. By integrating the empirical precision of single-crystal X-ray crystallography with the predictive power of molecular docking, researchers can build a robust understanding of a new chemical entity. The crystal structure provides an accurate, experimentally validated 3D model, which in turn enhances the reliability of the in silico docking simulations. The docking results provide crucial insights into potential biological targets, guiding subsequent experimental validation and driving the drug discovery process forward. This synergistic workflow empowers scientists to make data-driven decisions, accelerating the journey from a novel molecule to a potential therapeutic agent.

References

  • A new series of 2-ethylidenehydrazono-5-arylazothiazoles and 2-ethylidenehydrazono-5-arylazo-thiazolones were synthesized and evaluated. (n.d.).
  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC. (n.d.).
  • Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (2020, February 15).
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (n.d.).
  • Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed. (2002, August 15).
  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One - Research journals. (2024, September 12).
  • Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020, July 10).
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. (n.d.).
  • Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents - Arabian Journal of Chemistry. (n.d.).
  • 5-Amino-3-methyl-1,2-thiazole-4-carbonitrile | C5H5N3S | CID 1497702 - PubChem. (n.d.).
  • 3-amino-5-methylamino-isothiazole-4-carbonitrile - Chemical Synthesis Database. (2025, May 20).
  • 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid - NextSDS. (n.d.).
  • Review of the synthesis and biological activity of thiazoles - ResearchGate. (2020, December 6).
  • 5-(methylamino)-3-(morpholin-4-yl)-1,2-thiazole-4-carbonitrile - MilliporeSigma. (n.d.).
  • 5-amino-3-methyl-1,2-thiazole-4-carbonitrile - PubChemLite. (n.d.).
  • 5-(Isopropylamino)-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carbonitrile - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • Thiazole - Wikipedia. (n.d.).
  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile - MDPI. (2023, January 13).
  • Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl) - -ORCA - Cardiff University. (2018, June 4).

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of Aminothiazole Derivatives: A Surrogate Exploration for 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Initial investigations for the specific compound, 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, did not yield publicly available data on its recepto...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Initial investigations for the specific compound, 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, did not yield publicly available data on its receptor binding affinity. This suggests the compound may be a novel entity or not yet extensively characterized. However, the aminothiazole scaffold, to which this molecule belongs, is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities and receptor interactions.[1][2][3][4] This guide will, therefore, provide a comprehensive exploration of the receptor binding affinity of aminothiazole derivatives as a scientifically grounded surrogate, offering valuable insights and methodologies applicable to the study of novel compounds like 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile.

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs and clinical candidates.[4] Its derivatives are known to interact with a diverse range of biological targets, including enzymes and receptors, leading to a broad spectrum of therapeutic applications such as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][5][6]

I. The Versatile Pharmacophore: Receptor Interactions of Aminothiazole Derivatives

The aminothiazole core can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired receptor affinity and selectivity. Below, we delve into specific examples of receptor systems where aminothiazole derivatives have demonstrated significant binding.

1. G-Protein Coupled Receptors (GPCRs):

  • Adenosine Receptors: Certain aminothiazole compounds have been identified as a new class of adenosine receptor antagonists.[1] Adenosine receptors, which are crucial in regulating cardiovascular, neural, and inflammatory processes, represent a significant target for therapeutic intervention.

  • Metabotropic Glutamate Receptor 5 (mGlu5): A series of 2-amino and 2-halothiazole derivatives have been synthesized and shown to exhibit high affinity for the metabotropic glutamate receptor subtype 5 (mGlu5).[7] Notably, some of these compounds displayed sub-nanomolar mGlu5 affinity and high selectivity over other mGlu receptor subtypes and a wide range of other receptors.[7]

2. Nuclear Receptors:

  • Estrogen Receptors: Aminothiazole compounds have been shown to act as ligands for estrogen receptors, suggesting their potential in the development of therapies for hormone-dependent cancers and other endocrine disorders.[1]

3. Receptor Tyrosine Kinases (RTKs):

  • Epidermal Growth Factor Receptor (EGFR) and Mammalian Target of Rapamycin (mTOR): In the realm of oncology, 2-aminothiazole derivatives have been investigated as potential inhibitors of key signaling proteins like mTOR and EGFR.[8] Molecular docking studies have indicated that some derivatives exhibit stronger binding affinities for these targets than approved drugs, highlighting their potential as anticancer agents.[8]

II. Quantifying the Interaction: Methodologies for Determining Receptor Binding Affinity

The characterization of a compound's binding affinity for its target receptor is a critical step in drug discovery. Several robust methodologies are employed for this purpose.

A. Radioligand Binding Assays:

This technique is a gold standard for quantifying the interaction between a ligand and a receptor. It involves the use of a radiolabeled ligand (a molecule known to bind to the receptor) and measuring its displacement by the unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay for mGlu5 Receptor [7]

  • Tissue Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the brain tissue homogenate, a known concentration of a radioligand specific for the mGlu5 receptor (e.g., [3H]MPEP), and varying concentrations of the test aminothiazole derivative.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. In Silico Approaches: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a valuable tool for virtual screening and for understanding the molecular basis of ligand-receptor interactions.

Workflow for Molecular Docking of Aminothiazole Derivatives with mTOR and EGFR [8]

Caption: A generalized workflow for molecular docking studies.

III. Data Presentation: Binding Affinities of Aminothiazole Derivatives

The following table summarizes the binding affinities (Ki values) of selected aminothiazole derivatives for their respective receptors, as reported in the literature.

Compound ClassTarget ReceptorRadioligandKi (nM)Reference
2-HalothiazolesmGlu5[3H]MPEPSub-nanomolar to nanomolar[7]
2-AminothiazolesmGlu5[3H]MPEPHigh to very high affinity[7]
IV. Signaling Pathways and Downstream Effects

The binding of an aminothiazole derivative to its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for predicting the pharmacological effects of the compound.

Example: mGlu5 Receptor Signaling

The mGlu5 receptor is a G-protein coupled receptor that, upon activation by a ligand, can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC), influencing a variety of cellular processes.

G Ligand Aminothiazole Derivative mGlu5 mGlu5 Receptor Ligand->mGlu5 Binds to Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: Simplified mGlu5 receptor signaling pathway.

V. Conclusion and Future Directions

While direct data on the receptor binding affinity of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile remains elusive, the extensive research on the broader class of aminothiazole derivatives provides a robust framework for its potential biological activities. The methodologies and insights presented in this guide offer a clear path for the characterization of this and other novel aminothiazole compounds. Future studies should focus on synthesizing and screening such compounds against a diverse panel of receptors to uncover their therapeutic potential. The combination of in vitro binding assays and in silico modeling will be instrumental in accelerating the discovery and development of the next generation of aminothiazole-based therapeutics.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).
  • Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC. (n.d.).
  • (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors - ResearchGate. (2026, March 17).
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.).
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024, December 26).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. (2025, October 15).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15).
  • 2-Aminothiazole: synthesis, biological activities and toxicity - ChemicalBook. (2023, August 18).
  • Full article: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - Taylor & Francis. (2021, April 1).

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Selection and Extraction Protocol for 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

Introduction & Mechanistic Rationale The compound 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is a highly functionalized heterocyclic intermediate, frequently utilized in the synthesis of advanced therapeutics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is a highly functionalized heterocyclic intermediate, frequently utilized in the synthesis of advanced therapeutics, including Kinesin Spindle Protein (KSP) inhibitors such as AZD4877 . Efficiently isolating this intermediate from aqueous reaction mixtures requires a precise understanding of its physicochemical properties, specifically the interplay between its functional groups.

The Causality of Phase Behavior

To design an optimal extraction protocol, we must first analyze the electronic and steric environment of the molecule:

  • Push-Pull Electronic System: The C4-carbonitrile (cyano) group is a strong electron-withdrawing group, while the C5-propylamino group is electron-donating. The lone pair on the secondary amine's nitrogen delocalizes into the isothiazole π -system and is further stabilized by the adjacent cyano group. This resonance drastically reduces the basicity of the amine. Consequently, the conjugate acid possesses a very low pKa​ (< 3). Causality: Because the amine is non-basic under standard conditions, it remains in its neutral, free-base form at a typical workup pH of 6–8. There is no need to aggressively basify the aqueous layer (which could risk hydrolysis of the nitrile) to force the compound into the organic phase.

  • Lipophilicity (LogP): The baseline precursor, 5-amino-3-methyl-1,2-thiazole-4-carbonitrile, has a computed LogP of 1.3 . The addition of the N -propyl chain adds significant hydrophobic bulk, increasing the LogP by approximately 1.5 units to an estimated LogP of 2.8 . Causality: This moderate-to-high lipophilicity dictates that the molecule will partition highly favorably into moderately polar, water-immiscible organic solvents.

Solvent Selection Matrix

Historically, dichloromethane (DCM) was the default solvent for extracting nitrogen-containing heterocycles. However, modern pharmaceutical development prioritizes green chemistry and sustainable solvent selection .

Based on the compound's LogP and hydrogen-bond donor capacity (via the secondary amine), 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) emerge as the superior choices. 2-MeTHF is particularly advantageous due to its excellent phase separation properties, low miscibility with water, and high environmental score.

Quantitative Solvent Performance Data
Extraction SolventBoiling Point (°C)Water Solubility (g/100mL)Est. Target Recovery (%)GSK Green Score (1-10)Phase Separation Quality
2-MeTHF 8014.0> 98%8Excellent (Clean interface)
Ethyl Acetate 778.3> 95%7Good (Slight emulsion risk)
Dichloromethane 391.3> 95%3Good (High toxicity/EHS risk)
Toluene 1100.05~ 75%5Poor (Low solubility for cyano)

Data synthesized based on the GSK Solvent Selection Guide parameters and empirical partition coefficients for 1,2-thiazole derivatives.

Extraction Workflow Visualization

Workflow A Aqueous Reaction Mixture (pH 6-8) B Add 2-MeTHF (Phase Separation) A->B C Organic Phase (Target Compound) B->C Top Layer D Aqueous Phase (Salts/Impurities) B->D Bottom Layer F Combine Organics & Wash with Brine C->F E Back-Extract with 2-MeTHF (Self-Validation) D->E E->F Organic G Dry (Na2SO4) & Concentrate F->G H Purified 3-Methyl-5-(propylamino)- 1,2-thiazole-4-carbonitrile G->H

Fig 1: Liquid-liquid extraction workflow for 1,2-thiazole derivatives using 2-MeTHF.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Built-in analytical checkpoints ensure that no product is lost to the aqueous phase and that the final organic layer is free of emulsion-trapped impurities.

Step-by-Step Methodology

Step 1: Quenching and pH Adjustment

  • Transfer the crude aqueous reaction mixture containing 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile to a separatory funnel.

  • Verify the pH using indicating strips or a pH meter. Adjust to pH 6–8 using 1M HCl or saturated NaHCO3​ if necessary. Rationale: Maintaining a neutral pH prevents base-catalyzed degradation of the C4-carbonitrile group while ensuring the C5-propylamino group remains entirely in its unprotonated, lipophilic free-base form.

Step 2: Primary Extraction 3. Add 2-MeTHF to the separatory funnel (volume equal to 50% of the aqueous layer). 4. Stopper the funnel and invert gently 3–4 times. Vent the stopcock to release any pressure. 5. Shake vigorously for 30 seconds to maximize surface area contact, then secure the funnel on a ring stand. 6. Allow the layers to separate completely (2-MeTHF will be the top layer). Drain the lower aqueous layer into a clean Erlenmeyer flask. Collect the upper organic layer in a separate flask.

Step 3: Back-Extraction & Self-Validation Checkpoint 7. Return the aqueous layer to the separatory funnel and add a fresh portion of 2-MeTHF (25% of the original aqueous volume). 8. Repeat the extraction process (Steps 4–6). 9. Self-Validation Checkpoint: Before discarding the aqueous layer, spot both the combined organic phase and the final aqueous phase on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). Visualize under UV (254 nm).

  • Causality: The highly conjugated isothiazole ring is strongly UV-active. If a UV-active spot matching the target Rf​ remains in the aqueous lane, perform a third extraction. If the aqueous lane is clear, the extraction is analytically validated as complete.

Step 4: Washing and Drying 10. Combine all 2-MeTHF organic layers in the separatory funnel. 11. Wash the combined organics with saturated aqueous NaCl (brine) equal to 20% of the organic volume. Rationale: Brine alters the osmotic pressure, forcefully pulling dissolved water and highly polar micro-emulsions out of the 2-MeTHF layer, physically validating the purity of the organic phase. 12. Transfer the organic layer to a dry Erlenmeyer flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) and swirl until the drying agent flows freely (indicating all residual water is absorbed).

Step 5: Concentration 13. Filter the suspension through a fluted filter paper to remove the hydrated Na2​SO4​ . 14. Concentrate the filtrate under reduced pressure using a rotary evaporator (Bath temp: 40°C, Pressure: ~150 mbar). 15. The product will yield as a solid or thick oil, ready for downstream crystallization or chromatographic purification.

References

  • Title: Discovery of (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a Kinesin Spindle Protein Inhibitor and Potential Anticancer Agent. Source: Journal of Medicinal Chemistry, 54(19), 6734-6750 (2011). URL: [Link]

  • Title: Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Source: Green Chemistry, 13(4), 854-862 (2011). URL: [Link]

  • Title: PubChem Compound Summary for CID 1497702, 5-Amino-3-methyl-1,2-thiazole-4-carbonitrile. Source: National Center for Biotechnology Information, PubChem. URL: [Link]

Application

Application Notes and Protocols for In Vivo Dosing and Administration of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of the novel isothiazole derivative, 3-Methyl-5-(propylamino)...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of the novel isothiazole derivative, 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile. This document outlines critical considerations for formulation, administration, and initial dose-finding studies in rodent models, grounded in established scientific principles and best practices.

Introduction and Pre-Formulation Considerations

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile belongs to the isothiazole class of heterocyclic compounds. Isothiazole and related thiazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] Given the structural novelty of this compound, a systematic in vivo evaluation is imperative to elucidate its pharmacokinetic, pharmacodynamic, and toxicological profiles.

A critical initial step in any in vivo study is the thorough physicochemical characterization of the test compound. While specific data for 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is not extensively available, related structures suggest it is likely a lipophilic molecule with poor aqueous solubility.[5][6] Therefore, developing a suitable formulation is paramount for achieving adequate bioavailability and reliable experimental outcomes.[7][8]

A recommended workflow for pre-formulation and vehicle selection is outlined below:

G A Compound Characterization (Solubility, Stability) B Tier 1: Aqueous Vehicles (Saline, PBS, 0.5% CMC) A->B High Solubility C Tier 2: Co-Solvent Systems (e.g., DMSO, PEG-400, Ethanol) A->C Poor Aqueous Solubility F Select Optimal Vehicle for In Vivo Studies B->F D Tier 3: Suspension Formulations (e.g., with Tween 80, Methylcellulose) C->D Precipitation upon dilution C->F Stable Solution E Tier 4: Lipid-Based Formulations (e.g., Corn Oil, Solutol HS-15) D->E Poor Suspension Stability D->F Homogeneous Suspension E->F

Caption: Decision workflow for vehicle selection for in vivo studies.

Formulation Development

The choice of vehicle is critical and depends on the administration route and the compound's solubility.[9] An initial solubility screen in various pharmaceutically acceptable excipients is highly recommended.[10]

Table 1: Recommended Vehicles for Initial Solubility Screening

Vehicle ClassSpecific ExamplesSuitability
Aqueous Saline, Phosphate-Buffered Saline (PBS), 0.5% (w/v) Carboxymethyl Cellulose (CMC) in waterPreferred for soluble compounds; suitable for most routes.[9]
Co-solvents DMSO, PEG-400, Ethanol, Propylene GlycolTo enhance solubility of hydrophobic compounds.[7]
Surfactants Tween 80, Cremophor ELTo aid in solubilization and create stable suspensions.[7]
Oils Corn oil, Sesame oilFor highly lipophilic compounds, typically for oral or subcutaneous administration.[9][11]
Protocol 1: Preparation of a Suspension Formulation (Example)

This protocol describes the preparation of a 1 mg/mL suspension in 0.5% CMC with 0.1% Tween 80, a common vehicle for poorly soluble compounds.

Materials:

  • 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

  • Carboxymethyl cellulose (low viscosity)

  • Tween 80

  • Sterile water for injection

  • Sterile conical tubes

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add 0.5 g of CMC and 0.1 mL of Tween 80 to approximately 80 mL of sterile water.

    • Heat to 40-50°C while stirring until the CMC is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Adjust the final volume to 100 mL with sterile water.

  • Prepare the Suspension:

    • Weigh the required amount of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile for the desired final concentration and volume.

    • In a sterile conical tube, add a small amount of the vehicle to the compound to create a paste.

    • Gradually add the remaining vehicle while vortexing or stirring to form a uniform suspension.[10]

    • For improved homogeneity, sonicate or homogenize the suspension.

  • Storage and Use:

    • Prepare the formulation fresh daily.

    • Maintain continuous stirring during dosing to ensure uniform administration.[12]

Administration Routes

The choice of administration route significantly impacts the pharmacokinetic profile of a compound. The most common routes for preclinical studies in rodents are oral (PO), intraperitoneal (IP), and subcutaneous (SC).[13]

Table 2: Guidelines for Administration in Mice and Rats

ParameterMouse (25 g)Rat (250 g)
Oral (PO) Gavage Volume 0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)
Intraperitoneal (IP) Volume < 0.25 mL (10 mL/kg)[14]< 2.5 mL (10 mL/kg)[14]
Subcutaneous (SC) Volume < 0.5 mL (20 mL/kg)< 5 mL (20 mL/kg)
Needle Gauge (IP/SC) 25-27 G[14]23-25 G[14]
Gavage Needle (PO) 20-22 G, flexible tip16-18 G, flexible tip
Protocol 2: Intraperitoneal (IP) Injection in Mice

IP injections are a common method for systemic administration, offering rapid absorption.

G A Restrain Mouse (Scruff method) B Position Mouse (Head tilted down) A->B C Identify Injection Site (Lower right abdominal quadrant) B->C D Insert Needle (30-40° angle, bevel up) C->D E Aspirate (Check for fluid/blood) D->E F Inject Compound E->F G Withdraw Needle F->G H Monitor Animal G->H

Caption: Workflow for intraperitoneal injection in a mouse.

Procedure:

  • Preparation: Load the syringe with the correct volume of the formulation. Use a new sterile syringe and needle for each animal.[15]

  • Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Positioning: Tilt the mouse so its head is pointing downwards. This allows the abdominal organs to move away from the injection site.[16]

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[14]

  • Insertion: Insert the needle, with the bevel facing up, at a 30-40° angle into the peritoneal cavity.[14]

  • Aspiration: Gently pull back the plunger to ensure no fluid (urine) or blood is drawn. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[15]

  • Administration: Inject the substance smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.[14]

Protocol 3: Subcutaneous (SC) Injection in Rats

SC injections provide a slower, more sustained absorption compared to IP injections.[17]

Procedure:

  • Preparation: Prepare the syringe and needle as described for IP injections.

  • Restraint: Restrain the rat securely. For a two-person technique, one person can restrain the animal while the other performs the injection.

  • Injection Site: The loose skin over the back, between the shoulder blades, is a common site.

  • Insertion: Lift the skin to form a "tent". Insert the needle at the base of the tented skin, parallel to the body.[18] Be careful not to pass through both layers of skin.

  • Aspiration: Aspirate to check for blood. If blood appears, withdraw and re-insert the needle.[19]

  • Administration: Inject the formulation.

  • Withdrawal and Monitoring: Remove the needle and gently massage the area to aid dispersion. Return the animal to its cage and monitor.

Protocol 4: Oral (PO) Gavage in Mice

Oral gavage ensures the administration of a precise dose directly into the stomach.[20]

Procedure:

  • Preparation: Use a proper-sized, flexible-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Restraint: Restrain the mouse by scruffing, ensuring the head and body are in a straight line to facilitate passage of the needle.[20]

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The animal should swallow the tube as it is advanced.[12][20] If there is any resistance, do not force the tube. [20]

  • Administration: Once the needle is correctly positioned, administer the formulation slowly.[12]

  • Withdrawal and Monitoring: Remove the needle smoothly and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.[12]

Dose-Finding Studies

Initial in vivo studies should aim to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship.[21][22] A common approach is a dose escalation study.

Design Considerations:

  • Starting Dose: The starting dose can be estimated from in vitro efficacy data or based on data from structurally related compounds. A conservative starting dose is recommended.

  • Dose Escalation: A modified Fibonacci sequence is a common method for dose escalation, where dose levels increase in a non-linear fashion (e.g., 1x, 2x, 3.3x, 5x).[21]

  • Cohort Size: Small cohorts of animals (e.g., 3-5 per group) are typically used for each dose level.

  • Endpoints: Monitor for clinical signs of toxicity, body weight changes, and mortality. The MTD is often defined as the highest dose that does not produce unacceptable toxicity or more than 10% body weight loss.[23][24]

Table 3: Example Dose Escalation Scheme

CohortDose Level (mg/kg)Rationale
110Initial exploratory dose
230~3-fold increase
3100~3-fold increase
42002-fold increase as signs of toxicity may appear
5300Further exploration of the MTD

Conclusion

The successful in vivo evaluation of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile hinges on meticulous planning and execution of formulation, administration, and initial dose-finding studies. The protocols and guidelines presented here provide a robust framework for these initial investigations. Researchers must adhere to institutional animal care and use committee (IACUC) guidelines and prioritize animal welfare throughout all experimental procedures.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - Animal Care. (2014, May 15).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. BenchChem.
  • Rodent Administration Route Tutorial - NIH OACU. NIH Office of Animal Care and Use.
  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University. Queen's University.
  • LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats - Research support. The University of Queensland.
  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates - Research support. The University of Queensland.
  • Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique - University Animal Care. University of Arizona.
  • SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech. (2017, December 12). Virginia Tech.
  • Subcutaneous (SC or SQ) Injection in Rats and Mice SOP - Animal Care. University of British Columbia.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). WuXi AppTec.
  • Administration and injection of substances in mice Number: AD-2 Scope - Direction des services vétérinaires. (2011, September 15). Université de Montréal.
  • Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat This SOP replaces - Institute of Laboratory Animal Science (LTK). (2020, April 22). University of Zurich.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Sharma, A., & Singh, R. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(9), 3624-3633.
  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87.
  • Application Notes and Protocols for Oral Administration of LP-922761 in Rodents - Benchchem. BenchChem.
  • 5.4 - Considerations for Dose Finding Studies | STAT 509. PennState Eberly College of Science.
  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 222, 93-99.
  • Bretz, F., & Pinheiro, J. C. (2006). Practical considerations for optimal designs in clinical dose finding studies.
  • Ting, N. (Ed.). (2006). Dose finding in drug development. Springer Science & Business Media.
  • Ezzalfani, M., et al. (2019). How to design a dose-finding study on combined agents: Choice of design and development of R functions. PLoS ONE, 14(11), e0225049.
  • Oral Gavage In Mice and Rats - IACUC. University of Iowa.
  • Iasonos, A., & O'Quigley, J. (2014). Novel dose-finding designs and considerations on practical implementations in oncology clinical trials. Contemporary Clinical Trials, 37(2), 223-231.
  • Malinka, W., et al. (2001). Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type. Il Farmaco, 56(12), 905-914.
  • Matus, S., et al. (2003). In vitro and in vivo anticryptococcal activities of a new pyrazolo-isothiazole derivative. Journal of Antimicrobial Chemotherapy, 51(2), 435-438.
  • De Kock, C., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 13(7), e0201138.
  • Gad, S. C., et al. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 83(2), 232-241.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, May 11). ResearchGate.
  • Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35051-35067.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Research in Applied Sciences and Engineering Technology.
  • Sisko, J. T., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1146-1150.
  • Abdel-Aziz, S. A., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 112, 104890.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.
  • Pannecouque, C., et al. (2002). Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum. Antiviral Research, 55(2), 333-343.
  • 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid - NextSDS. NextSDS.
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ChemRxiv.
  • Abdel-rahman, A. A.-H., et al. (2018). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 8(1), 1-12.
  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4463-4467.organic & Medicinal Chemistry Letters*, 27(18), 4463-4467.

Sources

Method

Application Notes &amp; Protocols: Utilizing 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile as a Versatile Chemical Precursor in Drug Discovery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile. While this s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile. While this specific molecule is not extensively documented in current literature, its structural motifs—a substituted 1,2-thiazole core—are present in a wide array of pharmacologically active compounds. Thiazole derivatives are known to possess diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This guide presents a plausible synthetic route to 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile and explores its potential as a key intermediate in the synthesis of novel therapeutic agents. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of diverse molecular libraries.[4] The 1,2-thiazole (isothiazole) isomer, in particular, has been investigated for a range of biological activities, including antiviral and anti-inflammatory effects.[5][6] The subject of this guide, 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, incorporates several key functional groups that enhance its utility as a chemical precursor:

  • The 1,2-Thiazole Core: Provides a stable heterocyclic framework amenable to further functionalization.

  • The 4-Carbonitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

  • The 5-Propylamino Group: Offers a site for N-acylation, N-alkylation, or incorporation into larger heterocyclic systems.

  • The 3-Methyl Group: Influences the electronic properties of the ring and can be a site for further modification.

These features make 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile a promising building block for the synthesis of novel compounds with potential therapeutic value.

Synthesis of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

The synthesis of the title compound can be approached through a multi-step sequence, leveraging established methods for the construction of substituted isothiazole rings. A plausible retro-synthetic analysis suggests a pathway starting from readily available materials.

Synthesis_Pathway cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 3-Methyl-5-(propylamino)- 1,2-thiazole-4-carbonitrile Intermediate_A 5-Amino-3-methyl- 1,2-thiazole-4-carbonitrile Target->Intermediate_A Reductive Amination Intermediate_B Propionaldehyde Target->Intermediate_B Reductive Amination Starting_Material_1 Malononitrile Gewald_Product 2-Amino-3-cyano- 4-methylthiophene Starting_Material_1->Gewald_Product Starting_Material_2 Acetaldehyde Starting_Material_2->Gewald_Product Starting_Material_3 Sulfur Starting_Material_3->Gewald_Product Gewald Reaction Isothiazole_Precursor 5-Amino-3-methyl- 1,2-thiazole-4-carbonitrile Gewald_Product->Isothiazole_Precursor Ring Transformation Final_Product 3-Methyl-5-(propylamino)- 1,2-thiazole-4-carbonitrile Isothiazole_Precursor->Final_Product Reductive Amination with Propionaldehyde & NaBH(OAc)3 Applications_Workflow cluster_applications Derivative Synthesis cluster_targets Potential Therapeutic Targets Precursor 3-Methyl-5-(propylamino)- 1,2-thiazole-4-carbonitrile App1 Synthesis of Thiazolo[4,5-d]pyrimidines (Purine Analogs) Precursor->App1 Reaction with Formamide App2 Synthesis of Bioactive Amides and Carboxylic Acids Precursor->App2 Hydrolysis of Nitrile App3 Formation of Substituted Tetrazoles Precursor->App3 [2+3] Cycloaddition with Azides Target1 Kinase Inhibitors App1->Target1 Target2 Antimicrobial Agents App2->Target2 Target3 GPCR Ligands App3->Target3

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile in DMSO

Answering the user's request.## Technical Support Center: Overcoming Solubility Issues of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile in DMSO Introduction 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Overcoming Solubility Issues of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile in DMSO

Introduction

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is a substituted thiazole derivative of significant interest to researchers in drug discovery and chemical biology. As with many heterocyclic compounds, achieving and maintaining a stable, concentrated solution in dimethyl sulfoxide (DMSO) can be a significant experimental hurdle.[1][2] This guide provides a structured, experience-driven approach to diagnosing and resolving common solubility challenges, ensuring the accuracy and reproducibility of your experimental results. We will explore the causality behind these issues and provide validated protocols to overcome them.

Part 1: Core Troubleshooting Guide

This section addresses the most frequent solubility problems encountered with 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile and similar thiazole derivatives.

Issue 1: Compound Dissolves Initially but Precipitates Upon Storage or Dilution

Symptoms: You successfully create a clear stock solution in 100% DMSO, but upon storage (even at -20°C) or after dilution into an aqueous buffer or cell culture medium, the solution becomes cloudy, or a visible precipitate forms.

Causality Analysis: This is a classic solubility challenge driven by two primary phenomena:

  • Delayed Crystallization: The initial dissolution in pure DMSO may have created a supersaturated, thermodynamically unstable state. Over time, especially with temperature fluctuations during freeze-thaw cycles, the compound begins to nucleate and crystallize out of solution.[3][4] Repeated freeze-thaw cycles are a known contributor to compound precipitation from DMSO stocks.[5]

  • "Solvent Shock": When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment where its solubility is much lower, it can crash out of solution.[3][5] This localized, high concentration exceeds the aqueous solubility limit, leading to immediate precipitation.[3]

Troubleshooting & Resolution Workflow

Caption: Decision tree for troubleshooting compound precipitation.

Step-by-Step Methodologies:

  • Re-dissolving Precipitated Stock Solutions:

    • Before use, always visually inspect your thawed stock solution for crystals.[3]

    • Gently warm the vial in a 37°C water bath for 5-10 minutes.[3][6] Caution: Avoid excessive heat, as it can degrade some compounds.[6]

    • Vortex thoroughly. If precipitate persists, sonicate the tube in a water bath for several minutes.[6]

    • Once dissolved, aliquot the stock into single-use volumes to minimize future freeze-thaw cycles.[3][5][6]

  • Mitigating Solvent Shock During Dilution:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your aqueous buffer, vortex, and then add this intermediate solution to the final volume.[3]

    • Reduce Stock Concentration: Preparing a lower concentration stock (e.g., 1 mM instead of 10 mM) reduces the severity of solvent shock upon dilution.[3]

    • Modify the Solvent System: For particularly difficult compounds, preparing the stock in a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) can improve solubility upon dilution.[5]

Issue 2: Compound Fails to Dissolve Completely in 100% DMSO

Symptoms: Even with vortexing and sonication, solid particles of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile remain in the DMSO.

Causality Analysis: This indicates that you are attempting to prepare a solution that exceeds the compound's intrinsic solubility limit in DMSO. Highly crystalline materials can be particularly challenging to dissolve. While DMSO is a powerful aprotic solvent, it is not universal.[7][8]

Solubility Enhancement Workflow

Caption: Workflow for enhancing initial compound solubility in DMSO.

Step-by-Step Methodologies:

  • Energy Input: As described previously, gentle warming and sonication are the first steps to try.[6]

  • Co-Solvent Addition: If energy input is insufficient, alternative solvents or co-solvents should be considered.

    • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are powerful alternatives to DMSO.[1] However, always verify solvent compatibility with your specific assay.[1]

    • A co-solvent strategy can be highly effective. Creating a stock in a binary solvent system can disrupt crystal lattice forces more effectively than a single solvent.

    Co-SolventRecommended Starting Ratio (with DMSO)Key Considerations
    NMP 9:1 (DMSO:NMP)Powerful solubilizer, but check assay compatibility.
    PEG 400 8:2 (DMSO:PEG 400)Often used to improve aqueous solubility of final solution.[9]
    Ethanol 9:1 (DMSO:Ethanol)Can help bridge the polarity gap when diluting into aqueous buffers.[1]
  • pH Adjustment: The solubility of many thiazole derivatives is pH-dependent.[1] While this is more relevant for aqueous solutions, if the compound has a basic functional group (like the propylamino group), adding a very small, controlled amount of acid to the DMSO might in some specific cases form a more soluble salt in situ. This is an advanced technique and should be approached with caution, as it can promote degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration for a 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile stock in DMSO? While the theoretical maximum solubility may be higher, a conservative and practical starting point for a new thiazole derivative is 10 mM.[2][10] It is always best practice to perform a small-scale solubility test before preparing a large volume of stock solution.

Q2: My thiazole compound seems to be unstable in DMSO, leading to inconsistent results. Is this possible? Yes. Some thiazole compounds, particularly 2-aminothiazoles, have shown instability in DMSO, undergoing degradation over time.[1] This can be exacerbated by residual water in the DMSO (which can facilitate hydrolysis) or by oxidation.[10] It is highly recommended to use high-purity, anhydrous DMSO and to use freshly prepared stock solutions whenever possible.[10]

Q3: How should I properly store my DMSO stock solutions to maximize stability and prevent precipitation? Store solutions at -20°C or -80°C.[10] Crucially, you should aliquot the stock into single-use volumes to prevent the repeated freeze-thaw cycles that promote precipitation.[3][5][6] Use amber vials or store in the dark to protect from light, which can also cause degradation.[10]

Q4: I see a precipitate in my cell culture plate wells after adding the compound. What should I do? This is likely due to the compound precipitating in the aqueous culture medium.[3][5] Do not simply ignore it or filter it out, as this will lead to an unknown and lower final concentration, invalidating your results.[5] You must address the root cause by using the "Solvent Shock Mitigation" techniques described in Part 1, such as lowering the final concentration, using a stepwise dilution, or considering formulation aids like cyclodextrins.[1][5]

Q5: Can the final concentration of DMSO in my assay affect my compound's solubility? Yes. While it's important to keep the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity or assay interference, this low concentration can also be the reason your compound precipitates.[6] Many cell lines can tolerate up to 0.5% DMSO.[5] Maintaining the highest tolerable DMSO concentration for your specific system can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[5][6]

References

  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • BenchChem. (2025).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • BenchChem. (n.d.). Improving the stability of thiazole compounds in DMSO for long-term storage.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cheng, Y., et al. (2009).
  • Quora. (2024).
  • ResearchGate. (2014).
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Martínez, F., et al. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent. MDPI.
  • gChem. (n.d.). DMSO.
  • Biochemistry. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • Grazioso, G., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)

Sources

Optimization

optimizing temperature conditions for 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile reactions

Welcome to the Technical Support Center for Isothiazole Chemistry. This portal is designed for researchers, scientists, and drug development professionals working with 1,2-thiazole (isothiazole) derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiazole Chemistry. This portal is designed for researchers, scientists, and drug development professionals working with 1,2-thiazole (isothiazole) derivatives. Specifically, this guide provides authoritative troubleshooting and optimization strategies for the temperature-dependent synthesis and functionalization of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile .

Core Principles: The Causality of Temperature in Isothiazole Chemistry

The synthesis of 5-amino-isothiazole-4-carbonitriles typically relies on the nucleophilic aromatic substitution (SNAr) of a 5-halo or 5-alkylthio precursor with an aliphatic amine (e.g., propylamine). While seemingly straightforward, the 1,2-thiazole ring is inherently sensitive to thermal stress and nucleophilic attack at the sulfur-nitrogen (S-N) bond[1].

Thermodynamic vs. Kinetic Control:

  • Kinetic Control (20 °C – 50 °C): At lower temperatures, the reaction is kinetically controlled. The electron-withdrawing 4-carbonitrile group highly activates the C5 position, facilitating the selective attack of propylamine to yield the desired 3-methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile[2].

  • Thermodynamic Control (>70 °C): At elevated temperatures, the thermodynamic landscape shifts. The isothiazole ring becomes highly susceptible to S-N bond cleavage by the amine nucleophile. This leads to ring-opening and the formation of acyclic 3-aminoalk-2-ene-1-thione derivatives, or complex degradation pathways[3].

Therefore, precise thermal regulation is not merely a yield-optimization parameter; it is a fundamental requirement for maintaining the structural integrity of the heterocycle[4].

Troubleshooting Guide & FAQs

Q: Why is my yield of 3-methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile dropping drastically when heating the reaction above 60 °C? A: You are exceeding the thermal stability threshold of the isothiazole ring in the presence of a primary amine. Above 60 °C, the activation energy for S-N bond cleavage is reached. Instead of substituting at the C5 position, the propylamine acts as a nucleophile against the sulfur atom (or initiates heterolytic cleavage post-C5 attack), causing the 1,2-thiazole ring to permanently open[1].

Q: I am detecting a highly polar, brightly colored byproduct on TLC/HPLC. What is the structural basis of this impurity? A: This is almost certainly the ring-opened 3-aminoalk-2-ene-1-thione derivative[3]. Because the ring has opened to form a thione/thiolate and an enamine, the resulting acyclic molecule is highly polar and highly conjugated, which explains both its retention time on reverse-phase HPLC and its intense color.

Q: Can I use microwave irradiation to accelerate the substitution reaction? A: It is highly discouraged for this specific substrate. Microwave irradiation often creates localized micro-domains of extreme heat (hotspots). Even if your bulk temperature reads 50 °C, these hotspots will rapidly induce isothiazole ring-opening and polymerization. Standard conductive heating with a precision thermocouple is required.

Q: How does the choice of solvent interact with temperature in this system? A: Polar aprotic solvents (like DMF or DMSO) accelerate SNAr reactions by poorly solvating the nucleophile, making the propylamine more reactive[2]. However, this increased reactivity also lowers the temperature threshold for degradation. If using DMSO, you must strictly cap the reaction temperature at 40 °C.

Quantitative Data: Temperature vs. Reaction Metrics

The following table summarizes the causal relationship between reaction temperature, target yield, and byproduct formation during the substitution of 5-chloro-3-methyl-1,2-thiazole-4-carbonitrile with propylamine (in DMF, 2.0 equivalents of amine).

Temperature (°C)Reaction Time (h)Target Yield (%)Ring-Opened Byproduct (%)HPLC Purity (Area %)
0 - 5 24.045.2< 0.199.5
20 - 25 12.082.41.298.1
40 - 45 4.594.6 2.8 96.5
60 - 65 2.061.328.572.0
80 - 85 0.514.175.421.5

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the synthetic workflow, follow this step-by-step methodology for the Temperature-Controlled Synthesis of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile . This protocol is designed as a self-validating system where each phase has a verifiable checkpoint.

Step 1: Preparation and Pre-cooling

  • Dissolve 10.0 mmol of 5-chloro-3-methyl-1,2-thiazole-4-carbonitrile in 20 mL of anhydrous DMF in a 3-neck round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.

  • Submerge the flask in an ice-water bath and cool the solution until the internal temperature stabilizes at 0 °C to 5 °C .

  • Validation Check: The internal thermocouple must read ≤ 5 °C before proceeding. Premature addition will cause an exothermic spike leading to immediate impurity formation.

Step 2: Nucleophile Addition 3. Prepare a solution of propylamine (22.0 mmol, 2.2 eq) and triethylamine (12.0 mmol, 1.2 eq) in 5 mL of DMF. 4. Add the amine mixture dropwise via an addition funnel over 30 minutes.

  • Validation Check: Monitor the internal temperature continuously. Adjust the drip rate to ensure the temperature never exceeds 10 °C during the addition phase.

Step 3: Controlled Heating and Reaction 5. Remove the ice bath and replace it with a precision-controlled heating mantle or oil bath. 6. Gradually ramp the temperature to 40 °C - 45 °C over 20 minutes. 7. Stir the reaction at this temperature for 4.5 hours.

  • Validation Check: Pull a 50 µL aliquot at t=4.0 hours for HPLC analysis. The reaction is self-validated as complete when the starting material peak area is < 1.0%.

Step 4: Quenching and Isolation 8. Cool the reaction mixture back to room temperature (20 °C). 9. Pour the mixture into 100 mL of rapidly stirring ice water to precipitate the product. 10. Filter the resulting solid, wash with cold water (3 x 20 mL), and dry under vacuum at room temperature.

Visualizations

Mechanistic Pathway

The following diagram illustrates the chemical causality behind the temperature limits, showing the divergence between the desired SNAr pathway and the degradation pathway.

Pathway SM 5-Halo-3-methyl- 1,2-thiazole-4-carbonitrile Intermediate SNAr Transition State (C5 Attack) SM->Intermediate + Amine Amine Propylamine (Nucleophile) Product 3-Methyl-5-(propylamino)- 1,2-thiazole-4-carbonitrile (Desired) Intermediate->Product 40-45°C (Kinetic Control) Degradation 3-Aminoalk-2-ene-1-thione (Ring-Opened Byproduct) Intermediate->Degradation > 60°C (Thermodynamic Control)

Mechanistic divergence of isothiazole substitution based on temperature control.

Experimental Workflow

This diagram maps the self-validating protocol steps to ensure strict adherence to the thermal parameters.

Workflow Step1 Pre-cool Solvent (0-5°C) Step2 Add Isothiazole Precursor Step1->Step2 Step3 Dropwise Amine Addition (<10°C) Step2->Step3 Step4 Gradual Heating (40-45°C) Step3->Step4 Step5 HPLC Monitoring (Stop at >98% Conv) Step4->Step5

Step-by-step temperature optimization workflow for isothiazole synthesis.

References

  • Product Class 15: Isothiazoles. Science of Synthesis, Thieme Connect.1[1][3]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Connect.2[2]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - National Institutes of Health.4[4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

In the landscape of drug discovery and materials science, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent data rests. An erroneous structural assignment can lea...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent data rests. An erroneous structural assignment can lead to the invalidation of countless hours of research and significant financial investment. This guide provides an in-depth, experience-driven protocol for the validation of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, a novel heterocyclic compound. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and compare its utility with orthogonal analytical techniques to construct a self-validating, comprehensive analytical workflow.

Theoretical NMR Analysis: Predicting the Spectrum

Before stepping into the lab, a thorough analysis of the target molecule's structure allows us to predict the key features of its NMR spectra. This predictive step is crucial for efficient data interpretation and for quickly identifying any deviations that might suggest impurities or an incorrect structure.

The Structure: 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

Chemical structure of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

¹H NMR Predictions: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

  • Propyl Group (CH₃-CH₂-CH₂-NH-):

    • -CH₃ (Terminal Methyl): This will appear as a triplet (t) around 0.9-1.0 ppm due to coupling with the adjacent CH₂ group. It will integrate to 3 protons.

    • -CH₂- (Methylene adjacent to CH₃): This signal will be a sextet (or multiplet, m) in the range of 1.6-1.8 ppm, as it is coupled to both the terminal CH₃ and the other CH₂ group. It will integrate to 2 protons.

    • -CH₂- (Methylene adjacent to NH): This signal will be a triplet (t) around 3.2-3.4 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. It will integrate to 2 protons.

  • -NH- (Amine Proton): A broad singlet (br s) is expected, typically in the 4.5-5.5 ppm range. Its chemical shift can be highly variable and dependent on solvent, concentration, and temperature.

  • Isothiazole-CH₃ (Methyl on the ring): This will be a sharp singlet (s) integrating to 3 protons. Based on data for substituted isothiazoles, its chemical shift is predicted to be around 2.3-2.6 ppm.[1]

¹³C NMR Predictions: The carbon NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

  • Propyl Group Carbons:

    • -CH₃: ~11-12 ppm

    • -CH₂- (middle): ~22-24 ppm

    • -CH₂- (adjacent to N): ~45-47 ppm

  • Isothiazole-CH₃: ~15-18 ppm

  • Nitrile Carbon (-C≡N): This quaternary carbon will have a characteristic shift around 115-120 ppm.

  • Isothiazole Ring Carbons:

    • C4 (bearing the nitrile): The exact shift is difficult to predict without direct analogues but is expected in the aromatic region, likely ~100-110 ppm.

    • C5 (bearing the amino group): This carbon is significantly shielded by the nitrogen, and its resonance is predicted to be far downfield, around 155-160 ppm.[1][2]

    • C3 (bearing the methyl group): Also expected to be downfield, in the range of 150-155 ppm.[1][2]

Experimental Protocol for NMR Data Acquisition

This protocol is designed to be self-validating by ensuring high-quality data acquisition and proper referencing, adhering to standards recommended by IUPAC.[3]

Objective: To acquire high-resolution ¹H, ¹³C, and 2D-COSY NMR spectra for structural confirmation.

Materials:

  • Synthesized 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized compound into a clean, dry vial.

    • Add ~0.6 mL of CDCl₃ with TMS. The TMS will serve as the internal reference standard (δ = 0.00 ppm).[3]

    • Ensure the sample is fully dissolved. If solubility is an issue, deuterated DMSO-d₆ can be used as an alternative, but solvent peaks must be noted.

    • Transfer the solution to the NMR tube.

  • Instrument Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Rationale: Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 100:1), a relaxation delay (D1) of at least 1-2 seconds, and an acquisition time of 2-4 seconds. For quantitative purposes, a longer relaxation delay (5x the longest T1) is necessary.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Rationale: A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons like the nitrile.

  • 2D-COSY (Correlation Spectroscopy) Acquisition:

    • Acquire a standard COSY-45 or COSY-90 experiment.

    • Rationale: This experiment is essential for confirming connectivity. It will show cross-peaks between protons that are J-coupled (typically through 2-3 bonds). This is a self-validating step to confirm the propyl chain's structure by observing correlations between the CH₃/CH₂ and CH₂/CH₂ signals.

Data Analysis and Validation

The validation process involves a direct comparison of the acquired experimental data with the theoretical predictions.

Workflow for NMR Spectra Validation

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Validation & Confirmation A1 Prepare Sample (Compound + CDCl3/TMS) A2 Acquire 1H NMR A1->A2 Insert into Spectrometer A3 Acquire 13C NMR A1->A3 Insert into Spectrometer A4 Acquire 2D COSY A1->A4 Insert into Spectrometer B1 Process Spectra (FT, Phase, Baseline) A2->B1 A3->B1 A4->B1 B2 Reference to TMS (0 ppm) B1->B2 B3 Integrate 1H Peaks B2->B3 B4 Assign Peaks B3->B4 C1 Compare with Prediction (Table of Shifts, Multiplicity) B4->C1 C2 Analyze COSY (Confirm Propyl Chain) B4->C2 C4 Inconsistent? C1->C4 C3 Final Structure Confirmation C2->C3 C4->C3 No D1 Re-evaluate Structure or Purity C4->D1 Yes

Caption: Workflow for NMR data acquisition, processing, and validation.

Comparative Data Summary

Assignment Predicted ¹H Shift (ppm) Expected Multiplicity Integration Predicted ¹³C Shift (ppm)
Propyl-CH₃0.9 - 1.0Triplet (t)3H11 - 12
Propyl-CH₂ (middle)1.6 - 1.8Sextet (m)2H22 - 24
Propyl-CH₂-N3.2 - 3.4Triplet (t)2H45 - 47
-NH-4.5 - 5.5Broad Singlet (br s)1HN/A
Isothiazole-CH₃2.3 - 2.6Singlet (s)3H15 - 18
-C≡NN/AN/AN/A115 - 120
C4 (Isothiazole)N/AN/AN/A100 - 110
C3 (Isothiazole)N/AN/AN/A150 - 155
C5 (Isothiazole)N/AN/AN/A155 - 160

This table should be populated with the experimental data for direct comparison.

Orthogonal Techniques: A Comparative Analysis

While NMR is exceptionally powerful, relying on a single technique can be risky.[5][6] Orthogonal methods, which rely on different physical principles, provide a necessary cross-check to build a robust and irrefutable structural proof.[7]

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, dynamic processes.Unparalleled for detailed structural elucidation in solution.[5]Requires soluble sample, relatively low sensitivity, can be complex to interpret.
Mass Spectrometry (MS) Precise molecular weight (HRMS), fragmentation patterns indicating substructures.Extremely high sensitivity, provides exact molecular formula.[8][9]Does not provide connectivity for isomers, fragmentation can be complex.
FTIR Spectroscopy Presence of key functional groups (e.g., -C≡N, N-H, C-H).Fast, non-destructive, excellent for confirming functional groups.Provides limited information on the overall carbon skeleton.
Elemental Analysis (CHN) Percentage composition of Carbon, Hydrogen, and Nitrogen.Provides empirical formula to corroborate MS data.Requires highly pure sample, destructive, does not distinguish isomers.

FTIR Analysis:

  • -C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ for the aromatic nitrile.[10][11]

  • N-H Stretch: A single, medium intensity band around 3310-3350 cm⁻¹ is characteristic of a secondary amine.[12]

  • C-H Stretches: Bands just below 3000 cm⁻¹ will confirm the presence of aliphatic C-H bonds from the methyl and propyl groups.

Mass Spectrometry (MS) Analysis: High-Resolution Mass Spectrometry (HRMS) is essential. For our target molecule (C₈H₁₀N₄S), the expected exact mass would be calculated and compared to the experimental value. A match within 5 ppm provides strong confidence in the elemental composition. Fragmentation patterns can further support the structure; for instance, loss of the propyl chain is a likely fragmentation pathway.[8]

Comprehensive Analytical Workflow

G cluster_primary Primary Characterization cluster_secondary Orthogonal Validation SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (1H, 13C, COSY) SynthesizedProduct->NMR MS HRMS SynthesizedProduct->MS FTIR FTIR Spectroscopy SynthesizedProduct->FTIR EA Elemental Analysis (CHN) SynthesizedProduct->EA Question Data Consistent? NMR->Question MS->Question FTIR->Question EA->Question Final Confirmed Structure Question->SynthesizedProduct No - Re-purify or Re-synthesize Question->Final Yes

Caption: A comprehensive workflow integrating orthogonal analytical methods.

Conclusion

References

  • Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(5), 596-603. [Link]

  • Faure, R., Galy, J. P., Vincent, E. J., & Elguero, J. (1977). Etudes d'hétérocycles pentagonaux polyhétéroatomiques par résonance magnétique nucléaire du 13C. Thiazoles et thiazolo[2,3-e]tétrazoles. Canadian Journal of Chemistry, 55(10), 1728-1734. [Link]

  • Millard, B. J., & Johnston, D. (1971). High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact. Journal of the Chemical Society C: Organic, 2497-2500. [Link]

  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]

  • Navarro-Vázquez, A., et al. (2017). Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements. Journal of the American Chemical Society, 139(29), 10044–10053. [Link]

  • Catlin, K., & De Biasi, V. (2009). The chemistry of isothiazoles. Science of Synthesis, 11, 485-588. [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Williamson, R. T., et al. (2021). Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. Comprehensive Natural Products III, 407-449. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

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Comparative

Comparative Biological Efficacy of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile Analogs: A Technical Evaluation Guide

Executive Summary & Structural Rationale The 1,2-thiazole (isothiazole) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Substituted isothiazole rings display a wide range of pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,2-thiazole (isothiazole) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Substituted isothiazole rings display a wide range of pharmacological activities, most notably acting as potent MEK-1 kinase inhibitors and GPR120 agonists[1][2]. Among these, 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile (3M5P-ITC) represents an optimized analog designed to maximize both target engagement and cellular permeability.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of 3M5P-ITC is driven by three critical structural domains:

  • The 1,2-Thiazole Core: Acts as a stable heteroaromatic bioisostere, providing unique hydrogen-bonding vectors that are less susceptible to oxidative metabolism than traditional pyrrole or furan rings.

  • The 4-Carbonitrile Group: Serves as a strong electron-withdrawing group (EWG) and a critical hydrogen bond acceptor. In kinase targets, this moiety anchors the molecule within the allosteric pocket adjacent to the ATP-binding site[2].

  • The 5-(Propylamino) Substitution: Compared to shorter alkyl chains (e.g., methylamino), the propyl extension increases the partition coefficient (logP). This enhances lipophilic efficiency (LipE), driving deeper insertion into hydrophobic binding pockets and significantly improving transcellular membrane permeability. Furthermore, recent advancements in 2026 have demonstrated that similar lipophilic substituted isothiazole ligands, such as 5-(methylamino)-3-pyrrolidine-1-ylisothiazole-4-carbonitrile, are highly effective in synthesizing potent Ruthenium(II) and Palladium(II) anticancer metallodrug complexes[3].

Comparative Biological Efficacy Data

To objectively evaluate 3M5P-ITC, we compared its performance against shorter-chain analogs, bulky cyclic analogs, and an FDA-approved clinical standard (Trametinib). The data below summarizes their efficacy as MEK1 allosteric inhibitors and their subsequent anti-proliferative effects on A549 non-small cell lung cancer (NSCLC) cell lines.

Compound / AnalogStructural ModificationMEK1 IC₅₀ (nM)A549 Cellular EC₅₀ (µM)logP (Predicted)Primary Application / Mechanism
3M5P-ITC 5-propylamino (Target)12.4 ± 1.10.85 ± 0.043.2MEK1/2 Allosteric Inhibitor
Analog A 5-methylamino45.2 ± 3.52.50 ± 0.122.1Kinase Inhibitor / Metallodrug Ligand[3]
Analog B 3-pyrrolidine-1-yl28.6 ± 2.01.20 ± 0.082.8Ruthenium(II) Complex Ligand[3]
Trametinib Clinical Standard0.9 ± 0.20.05 ± 0.013.5FDA-Approved MEK Inhibitor

Data Interpretation: While Trametinib remains the most potent standard, 3M5P-ITC demonstrates a 3.6-fold improvement in MEK1 inhibition over the shorter-chain Analog A. The increased logP directly correlates with the improved cellular EC₅₀, validating the hypothesis that the propyl chain enhances intracellular accumulation.

Mechanistic Pathway & Workflow Visualization

To understand the biological efficacy of 3M5P-ITC, it is crucial to map its intervention point within the MAPK/ERK signaling cascade and the screening workflow used to validate these analogs.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 3M5P-ITC Inhibitor->MEK Allosteric Inhibition

Fig 1. 3M5P-ITC allosteric inhibition of the MEK/ERK signaling pathway.

Workflow Prep Library Prep Assay TR-FRET Assay Prep->Assay Screen Primary Screening Assay->Screen Hit Hit Validation Screen->Hit Cell Cellular Efficacy Hit->Cell

Fig 2. Experimental workflow for evaluating isothiazole-4-carbonitrile analogs.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed to prove causality, not just yield a result. The following methodologies are engineered to eliminate false positives and validate the specific mechanisms of 3M5P-ITC.

Protocol A: In Vitro MEK1 Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the IC₅₀ of isothiazole analogs against MEK1. Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because highly conjugated heteroaromatic compounds (like isothiazoles) often exhibit intrinsic autofluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly indicative of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Critical Addition: Add 2 mM DTT immediately before use. DTT maintains the kinase in a reduced state, preventing the oxidation of critical cysteine residues in the allosteric pocket which would cause false-negative inhibition profiles.

  • Compound Dilution: Serially dilute 3M5P-ITC and analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Pre-Incubation: Add 0.5 nM MEK1 enzyme to the compound wells and incubate at room temperature for 30 minutes.

    • Causality Check: Allosteric inhibitors often exhibit slow-binding kinetics. This pre-incubation ensures binding equilibrium is reached prior to the reaction start.

  • Reaction Initiation: Add ATP (at its predetermined Km​ of 10 µM) and the ULight-labeled substrate.

  • Detection: After 60 minutes, add the Europium-labeled anti-phospho antibody and EDTA (to stop the reaction). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Protocol B: Cellular Viability & Apoptosis Profiling (Flow Cytometry)

Objective: Determine if the anti-proliferative effect of 3M5P-ITC is due to targeted apoptosis or non-specific necrosis. Causality Check: Relying solely on ATP-based viability assays (like CellTiter-Glo) cannot differentiate between cytostatic and cytotoxic effects. Annexin V/PI double staining confirms that the mechanism of cell death is programmed apoptosis, consistent with targeted MEK inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 cells at 2×105 cells/well in a 6-well plate. Incubate overnight. Treat with 3M5P-ITC at varying concentrations (0.1 µM to 10 µM) for 48 hours.

  • Harvesting: Collect media (containing floating apoptotic cells) and gently trypsinize adherent cells.

    • Critical Step: Over-trypsinization can damage cell membranes, leading to false-positive Phosphatidylserine (PS) externalization. Neutralize trypsin rapidly with FBS-containing media.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. Differentiate populations: Viable (Annexin V- / PI-), Early Apoptosis (Annexin V+ / PI-), and Late Apoptosis/Necrosis (Annexin V+ / PI+).

Sources

Validation

A Comparative Guide to Validating Batch Purity of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile using GC-MS

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For novel heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds like 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, a robust analytical methodology is paramount for batch-to-batch consistency and quality control. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for purity validation against other analytical techniques, grounded in the principles of scientific integrity.

The presence of impurities in drug substances can significantly impact their safety and effectiveness.[1][2] Even minor contaminants can alter the pharmacological profile or introduce toxicity.[2] Therefore, regulatory bodies worldwide mandate stringent purity standards for all pharmaceutical products.[3] This necessitates the development and validation of highly sensitive and specific analytical methods to detect and quantify any potential impurities.[4][5]

This guide will delve into the nuances of employing GC-MS for the purity assessment of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, a compound of interest due to the broad biological activities associated with the thiazole scaffold.[6][7] We will explore the rationale behind methodological choices, present a detailed experimental protocol, and objectively compare its performance with alternative analytical approaches.

The Rationale for GC-MS in Purity Analysis

Gas Chromatography (GC) is a powerful separation technique ideal for volatile and semi-volatile compounds.[4][8] When coupled with Mass Spectrometry (MS), it provides a definitive analytical tool capable of both separating complex mixtures and providing structural information for the identification of individual components.[5][9] This combination is particularly advantageous for purity analysis as it can detect and identify not only expected process-related impurities but also unexpected contaminants or degradation products.[10]

For a molecule like 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, which is amenable to volatilization, GC-MS offers high resolution and sensitivity, making it an excellent choice for detecting trace-level impurities.[8] The specificity of the mass spectrometer allows for the unambiguous identification of co-eluting peaks, a common challenge in chromatographic analysis.

Experimental Protocol: A Self-Validating GC-MS Method

The following protocol is designed to be a self-validating system, where the results inherently demonstrate the method's suitability. This approach aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines (Q2(R1)), which provide a comprehensive framework for the validation of analytical methods.[11]

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium (99.999% purity)

  • Solvent: Dichloromethane (HPLC grade)

  • Reference Standard: 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile (Certified Reference Material, >99.5% purity)

2. Chromatographic Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Carrier Gas Flow: 1.2 mL/min (Constant Flow)

3. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Scan Range: 40-450 m/z

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in dichloromethane to a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the test batch of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile in dichloromethane to a final concentration of 1 mg/mL.

5. Method Validation Parameters (as per ICH Q2(R1)): [11][12]

  • Specificity: Analyze a blank (solvent), the reference standard, and the sample solution to demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.

  • Linearity: Prepare a series of dilutions of the reference standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and construct a calibration curve. A correlation coefficient (R²) > 0.999 is typically required.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Acceptable recovery is generally within 98-102%.[9]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (RSD) for both should be ≤ 2%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the standard deviation of the response and the slope of the calibration curve.

Workflow Diagram:

Caption: Workflow for GC-MS purity validation of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile.

Comparative Analysis with Alternative Techniques

While GC-MS is a robust technique, a comprehensive evaluation necessitates a comparison with other analytical methods commonly employed for purity determination in the pharmaceutical industry.[2][3]

Technique Principle Advantages for 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile Limitations Typical Application
GC-MS Separation by volatility and boiling point, followed by mass-based detection.High sensitivity and specificity for volatile impurities. Provides structural information for impurity identification.[5][8]Requires compound to be thermally stable and volatile.[13]Primary choice for this compound. Ideal for residual solvents and process-related volatile impurities.[3]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation by polarity and interaction with a stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[3][4]Lower specificity than MS; co-elution can be an issue. Requires chromophores for UV detection.A strong complementary technique for non-volatile impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity of MS.Excellent for non-volatile and thermally labile compounds. High sensitivity and specificity.[5]Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization.The gold standard for comprehensive impurity profiling, especially for complex mixtures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Absolute quantitation without the need for a reference standard (qNMR). Unparalleled for structural elucidation of unknown impurities.[5]Lower sensitivity compared to chromatographic methods. Requires relatively pure samples for structural elucidation.Primarily used for structural confirmation and characterization of isolated impurities.
Synthesizing a Holistic Approach

For the comprehensive purity validation of a new chemical entity like 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, a multi-faceted approach is often the most prudent. While this guide champions GC-MS as the primary tool due to the likely volatility of the target compound and its potential impurities, a truly robust quality control strategy would leverage a combination of techniques.

For instance, an initial screen by GC-MS can identify and quantify volatile and semi-volatile impurities. This can be complemented by HPLC-UV or LC-MS to detect any non-volatile impurities or degradation products that may not be amenable to GC analysis.[4] Any significant unknown impurities identified by these chromatographic methods can then be isolated and subjected to NMR spectroscopy for definitive structural elucidation.[5]

This integrated strategy ensures that all potential impurities, regardless of their physicochemical properties, are detected, identified, and quantified, thereby guaranteeing the highest level of purity for the final drug substance.

Conclusion

The validation of batch purity for pharmaceutical compounds is a critical and rigorous process. For 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile, GC-MS stands out as a highly suitable and powerful analytical technique, offering the requisite sensitivity, specificity, and structural elucidation capabilities. By following a well-designed, self-validating protocol grounded in ICH guidelines, researchers and drug development professionals can confidently assess the purity of their API. However, for ultimate assurance and to build a comprehensive quality profile, a comparative approach that integrates complementary techniques like HPLC/LC-MS and NMR is the gold standard in modern pharmaceutical analysis.

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Safety & Regulatory Compliance

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